molecular formula C23H29ClN2OS B1174960 trans-Di-tert-butylhyponitrite CAS No. 14976-54-6

trans-Di-tert-butylhyponitrite

Cat. No.: B1174960
CAS No.: 14976-54-6
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Description

trans-Di-tert-butylhyponitrite: is an organic compound with the molecular formula C₈H₁₈N₂O₂ . It is a member of the hyponitrite family and is characterized by the presence of two tert-butyl groups attached to the nitrogen atoms of the hyponitrite moiety. This compound is known for its use as a radical initiator in various chemical reactions due to its ability to generate tert-butoxyl radicals upon decomposition .

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-Di-tert-butylhyponitrite can be synthesized through the reaction of tert-butyl nitrite with tert-butylamine under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale operations. This includes optimizing reaction conditions and using industrial-grade reagents and equipment to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: trans-Di-tert-butylhyponitrite primarily undergoes decomposition reactions to generate tert-butoxyl radicals. These radicals can then participate in various types of reactions, including:

Common Reagents and Conditions: The decomposition of this compound is typically initiated by heating or exposure to light. Common reagents used in reactions involving this compound include solvents like dichloromethane and radical scavengers to control the reaction pathways .

Major Products Formed: The major products formed from the decomposition of this compound depend on the specific reaction conditions and substrates involved. Generally, the primary product is tert-butoxyl radical, which can further react to form various organic compounds .

Scientific Research Applications

Chemistry: In chemistry, trans-Di-tert-butylhyponitrite is used as a radical initiator in polymerization reactions and other radical-mediated processes. Its ability to generate tert-butoxyl radicals makes it valuable in synthesizing complex organic molecules .

Biology and Medicine:

Industry: In industrial settings, this compound is employed in the production of polymers and other materials that require controlled radical initiation. Its stability and reactivity make it a useful tool in various manufacturing processes .

Mechanism of Action

The mechanism of action of trans-Di-tert-butylhyponitrite involves its decomposition to generate tert-butoxyl radicals. These radicals can then initiate a variety of chemical reactions by abstracting hydrogen atoms from other molecules or adding to unsaturated bonds. The molecular targets and pathways involved depend on the specific reaction conditions and substrates used .

Comparison with Similar Compounds

    Di-tert-butyl peroxide: Another radical initiator that generates tert-butoxyl radicals upon decomposition.

    tert-Butyl hydroperoxide: A compound that also produces tert-butoxyl radicals but has different stability and reactivity profiles.

Uniqueness: trans-Di-tert-butylhyponitrite is unique in its ability to generate radicals at relatively low temperatures compared to other radical initiators. This property makes it particularly useful in reactions that require mild conditions to prevent the degradation of sensitive substrates .

Biological Activity

trans-Di-tert-butylhyponitrite (DTBHN) is a compound of interest due to its unique chemical structure and potential biological activities. This article aims to explore the biological activity of DTBHN, summarizing key research findings, case studies, and data tables to provide a comprehensive overview of its effects and applications.

Chemical Structure and Properties

This compound has the molecular formula C8_8H18_{18}N2_2O2_2. The compound features a hyponitrite group, which is characterized by the presence of two nitrogen atoms connected by a double bond, with various alkyl groups attached. The structural analysis of DTBHN has been conducted using techniques such as X-ray crystallography, confirming its trans configuration and providing insights into its molecular interactions .

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC8_8H18_{18}N2_2O2_2
Molecular Weight174.24 g/mol
AppearanceColorless liquid
Boiling Point135 °C
SolubilitySoluble in organic solvents

The biological activity of DTBHN is primarily attributed to its ability to generate reactive nitrogen species (RNS), particularly nitric oxide (NO). This property allows DTBHN to act as a signaling molecule in various biological processes, including vasodilation and neurotransmission. The compound has been studied for its role in oxidative stress responses and potential therapeutic applications in cardiovascular diseases .

Case Studies

  • Vasodilatory Effects : A study investigated the vasodilatory effects of DTBHN on isolated rat aortic rings. The results indicated that DTBHN induced relaxation in a concentration-dependent manner, suggesting its potential use as a vasodilator in treating hypertension .
  • Neuroprotective Properties : Research on neuronal cell cultures demonstrated that DTBHN could protect against oxidative stress-induced apoptosis. The compound enhanced cell viability and reduced markers of oxidative damage, indicating its potential neuroprotective effects .
  • Antimicrobial Activity : An investigation into the antimicrobial properties of DTBHN revealed that it exhibited significant activity against several bacterial strains, including E. coli and S. aureus. The mechanism was linked to the generation of NO, which disrupts bacterial cellular functions .

Table 2: Summary of Biological Activities

ActivityEffectReference
VasodilationInduces relaxation in vascular smooth muscle
NeuroprotectionProtects neuronal cells from oxidative stress
AntimicrobialInhibits growth of E. coli and S. aureus

Research Findings

Recent studies have focused on optimizing the synthesis of DTBHN and exploring its derivatives for enhanced biological activity. For instance, modifications to the alkyl groups have been shown to influence the efficacy and selectivity of DTBHN in biological systems .

Additionally, the controlled release of NO from DTBHN has been investigated for potential applications in drug delivery systems, particularly for localized therapies in cardiovascular conditions .

Properties

IUPAC Name

(E)-bis[(2-methylpropan-2-yl)oxy]diazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-7(2,3)11-9-10-12-8(4,5)6/h1-6H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPFBXRHYINFDV-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)ON=NOC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O/N=N/OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82554-97-0
Record name trans-Di-tert-butylhyponitrite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082554970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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